molecular formula C7H3BrF2O2 B2966822 3-Bromo-2,5-difluorobenzoic acid CAS No. 1520538-81-1

3-Bromo-2,5-difluorobenzoic acid

Cat. No. B2966822
CAS RN: 1520538-81-1
M. Wt: 237
InChI Key: SRZCLFLALXTCLA-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorobenzoic acid is a chemical compound with the CAS Number: 1520538-81-1 . It has a molecular weight of 237 and its linear formula is C7H3BrF2O2 .


Synthesis Analysis

The synthesis of 3-Bromo-2,5-difluorobenzoic acid involves the preparation of a solution, addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-difluorobenzoic acid is represented by the linear formula C7H3BrF2O2 . The average mass of the molecule is 236.998 Da and the monoisotopic mass is 235.928436 Da .


Physical And Chemical Properties Analysis

3-Bromo-2,5-difluorobenzoic acid is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Organic Synthesis

3-Bromo-2,5-difluorobenzoic acid: is a valuable reagent in organic synthesis. Its bromo and fluoro substituents make it a versatile intermediate for constructing complex organic molecules. It can undergo various reactions, including Suzuki coupling, which is useful for creating biaryl compounds often found in pharmaceuticals and organic materials .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-2,5-difluorobenzoic acid serves as a building block for the synthesis of various therapeutic agents. Its structure is pivotal in the design of molecules that can modulate dopamine neurotransmission, acting as dopaminergic stabilizers. This is particularly relevant in the development of treatments for neurological disorders such as Parkinson’s disease .

Material Science

This compound finds applications in material science due to its ability to introduce fluorine atoms into materials, which can alter their properties significantly. Fluorinated compounds are known for their high thermal stability and resistance to solvents, which is beneficial in creating durable polymeric materials .

Catalysis

3-Bromo-2,5-difluorobenzoic acid: can act as a catalyst in certain organic reactions. Its electron-withdrawing groups can stabilize transition states and intermediates, thereby increasing the efficiency of the catalytic process. This is particularly useful in reactions where precise control over the reaction environment is required .

Bioorganic Chemistry

In bioorganic chemistry, this compound is used to study biomolecular interactions. It can be incorporated into peptides or nucleotides to investigate the role of halogen bonds in biological systems. Understanding these interactions is crucial for the design of new drugs and diagnostic tools .

Analytical Chemistry

As an analytical standard, 3-Bromo-2,5-difluorobenzoic acid is employed in various chromatographic and spectroscopic methods. It helps in the quantification and identification of similar compounds in complex mixtures, which is essential for quality control in pharmaceuticals and chemical industries .

Safety and Hazards

3-Bromo-2,5-difluorobenzoic acid is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

3-bromo-2,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZCLFLALXTCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1520538-81-1
Record name 3-Bromo-2,5-difluorobenzoic acid
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